5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with a pyrazolo[4,3-c]pyridine core are often synthesized through Claisen-Schmidt type reactions, heterocyclization, and various other synthetic routes that allow for the creation of a diverse array of derivatives (Zh. Koshetova et al., 2022). These synthetic methods facilitate the exploration of the chemical space around the pyrazolo[4,3-c]pyridine scaffold, enabling the investigation of their chemical properties and potential applications. Structural analyses, including X-ray crystallography, have revealed that these compounds can adopt specific conformations that may influence their biological activities. For instance, studies have shown that the piperidine and pyrazoline rings in some derivatives adopt chair and envelope conformations, respectively, which can be critical for their interactions with biological targets (N. S. Karthikeyan et al., 2010).
Potential Biological Activities
The structural diversity of pyrazolo[4,3-c]pyridine derivatives is matched by their range of potential biological activities. For example, certain derivatives have been synthesized and screened for their in vitro antitumor activity, revealing that some compounds exhibit a broad spectrum of antitumor effects against various cancer cell lines (Sherif A F Rostom et al., 2009). These findings suggest that modifications to the pyrazolo[4,3-c]pyridine core can significantly impact their potential as therapeutic agents. Additionally, the fluorescence properties of certain pyrazolo[4,3-c]pyridine derivatives have been investigated, highlighting their utility as pH indicators and in other sensor applications, demonstrating the versatility of this chemical framework (Beatričė Razmienė et al., 2021).
Future Directions
Properties
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-14-8-11-24-15-18(21(27)25-12-6-3-7-13-25)20-19(16-24)22(28)26(23-20)17-9-4-2-5-10-17/h2,4-5,9-10,15-16H,3,6-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLPJTQKZGQNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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